molecular formula C7H17NO B14241779 1-(tert-Butylamino)propan-1-ol CAS No. 497838-85-4

1-(tert-Butylamino)propan-1-ol

Cat. No.: B14241779
CAS No.: 497838-85-4
M. Wt: 131.22 g/mol
InChI Key: JSMXQSZVIRECJZ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylamino)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary or tertiary amines.

Scientific Research Applications

1-(tert-Butylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Propanol: A primary alcohol with similar structural features but lacking the tert-butylamino group.

    2-Propanol: An isomer with different chemical properties and applications.

    tert-Butylamine: Shares the tert-butylamino group but differs in its overall structure and reactivity.

Uniqueness: 1-(tert-Butylamino)propan-1-ol is unique due to the presence of both the tert-butylamino group and the hydroxyl group on the same molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

497838-85-4

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-(tert-butylamino)propan-1-ol

InChI

InChI=1S/C7H17NO/c1-5-6(9)8-7(2,3)4/h6,8-9H,5H2,1-4H3

InChI Key

JSMXQSZVIRECJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(C)(C)C)O

Origin of Product

United States

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